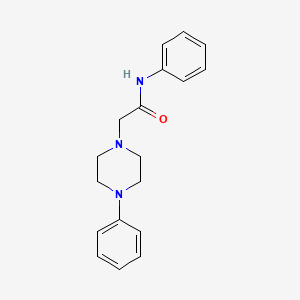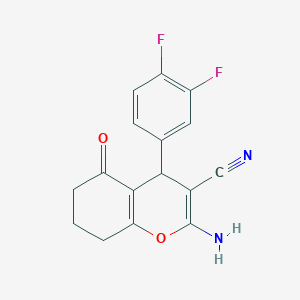
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Overview
Description
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential anticonvulsant properties. This compound is part of a broader class of phenylacetamides, which have been studied for their various pharmacological activities .
Mechanism of Action
Target of Action
N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide is a synthetic compound that has been studied for its potential antibacterial and anticancer properties It’s known that the compound encompasses pharmacologically potent amide and phenyl piperazine moieties in its structure , which are important for biochemical targets across various therapeutic areas .
Mode of Action
The compound is believed to interact with its targets in a way that leads to antibacterial and anticancer effects . The polar nitrogen ring in the piperazine moiety is known to give bioactivity to molecules and enhance positive interaction with macro-molecules .
Biochemical Pathways
It’s suggested that the compound influences pathways that are important for both the early and late stages of cell differentiation .
Result of Action
The compound has shown potential as an anticancer agent. For instance, compound 5d (a variant of the series of synthesized N-phenyl-2-(4-phenyl-1-piperazinyl)acetamides) was found to be the most promising candidate of the series, showing significant anticancer activity in the HCT116 Colon Cancer Cell line . The cytotoxicity was shown maximum by the compound 5k while minimum toxicity was recorded in compound 5m .
Action Environment
It’s known that substitutions on the piperazine moiety lead to the discovery of less cytotoxic compounds , suggesting that structural modifications can influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide are largely derived from its amide and phenyl piperazine moieties. The stable and polar amide functionality is a significant unit for the organic molecules which is present in natural occurring materials (e.g., peptides and proteins). It is also as a part of active pharmaceutical products or prodrugs . The substituted polyamine moieties are important for biochemical targets across all the therapeutic areas . Piperazine is a stimulating heterocyclic moiety, a constituent of several biologically active molecules. Piperazine has a polar nitrogen ring that gives bioactivity to molecules and enhances positive interaction with macro-molecules .
Cellular Effects
It has been shown to have potential anticancer activity, as evaluated using an anti-proliferation (SRB) assay on HCT116 Colon Cancer Cell line .
Molecular Mechanism
It is known that the compound interacts with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It has been observed that substitutions on the piperzine moiety lead to the discovery of less cytotoxic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and methanol, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through industrial purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenyl-2-(4-phenylpiperazin-1-yl)acetate, while reduction could produce N-phenyl-2-(4-phenylpiperazin-1-yl)ethanol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of phenylacetamides.
Biology: It has been evaluated for its anticonvulsant activity in animal models of epilepsy.
Industry: While its industrial applications are less documented, it could potentially be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also exhibit anticonvulsant activity but have a different core structure compared to N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide.
Phenylpiperazines: These compounds share the piperazine ring but differ in their substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and a piperazine ring, which contributes to its distinct pharmacological profile. Its moderate binding to neuronal voltage-sensitive sodium channels sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZVQEGCJAMKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
![(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919552.png)
![2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4919556.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-prop-2-en-1-ylglycinamide](/img/structure/B4919599.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![1-(4-Butoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4919613.png)
![N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
